molecular formula C8H18ClN B3220707 (2R)-2-isobutylpyrrolidine hydrochloride CAS No. 1201824-07-8

(2R)-2-isobutylpyrrolidine hydrochloride

Cat. No. B3220707
CAS RN: 1201824-07-8
M. Wt: 163.69 g/mol
InChI Key: HUHKYHBVDCWROA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-isobutylpyrrolidine hydrochloride, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a chiral molecule that has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

(2R)-2-isobutylpyrrolidine hydrochloride acts by binding to the GABA-B receptor, which is a metabotropic receptor that is coupled to the G-protein. Activation of the GABA-B receptor leads to the inhibition of the adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of the neuron and the inhibition of neurotransmitter release. This mechanism of action results in the reduction of neuronal excitability and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
(2R)-2-isobutylpyrrolidine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter, and increase the release of GABA, which is an inhibitory neurotransmitter. It has also been shown to reduce the release of dopamine, which is a neurotransmitter that is involved in reward-motivated behavior. In terms of physiological effects, (2R)-2-isobutylpyrrolidine hydrochloride has been shown to have analgesic, anxiolytic, and muscle relaxant effects.

Advantages and Limitations for Lab Experiments

(2R)-2-isobutylpyrrolidine hydrochloride has several advantages for lab experiments. It is a well-characterized compound that is commercially available, and its synthesis is relatively straightforward. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a stable concentration in vivo. It also has a narrow therapeutic window, which can make it difficult to achieve the desired therapeutic effect without causing adverse side effects.

Future Directions

There are several future directions for the study of (2R)-2-isobutylpyrrolidine hydrochloride. One area of research is the development of more selective GABA-B receptor agonists that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of (2R)-2-isobutylpyrrolidine hydrochloride in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new delivery methods, such as transdermal patches or sustained-release formulations, could improve the pharmacokinetics and therapeutic efficacy of (2R)-2-isobutylpyrrolidine hydrochloride.

Scientific Research Applications

(2R)-2-isobutylpyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including spasticity, epilepsy, and addiction. It is a GABA-B receptor agonist that acts by inhibiting the release of neurotransmitters, thereby reducing neuronal excitability. It has also been shown to have analgesic and anxiolytic effects.

properties

IUPAC Name

(2R)-2-(2-methylpropyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)6-8-4-3-5-9-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHKYHBVDCWROA-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-isobutylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-isobutylpyrrolidine hydrochloride
Reactant of Route 2
(2R)-2-isobutylpyrrolidine hydrochloride
Reactant of Route 3
(2R)-2-isobutylpyrrolidine hydrochloride
Reactant of Route 4
(2R)-2-isobutylpyrrolidine hydrochloride
Reactant of Route 5
(2R)-2-isobutylpyrrolidine hydrochloride
Reactant of Route 6
(2R)-2-isobutylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.